Rutin sulfate

Descripción general

Descripción

Rutin, also known as rutoside, quercetin-3-O-rutinoside, and sophorin, is a natural flavonoid found in various plant species . It is classified as a polyphenolic flavonoid . Rutin can interact with free radicals and various protein systems to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity .

Synthesis Analysis

Rutin derivatives have been synthesized by hybridizing rutin with hydrazines to form hydrazides and natural acids to form ester linkages . The synthesized compounds were evaluated for their antioxidant and xanthine oxidase inhibitory potential . Rutin transformation and degradation products were formed from rutin during its simulated and real extraction from elderberry flower by methanol and methanol/water mixtures .

Molecular Structure Analysis

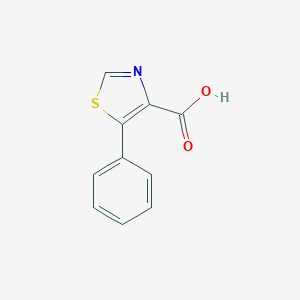

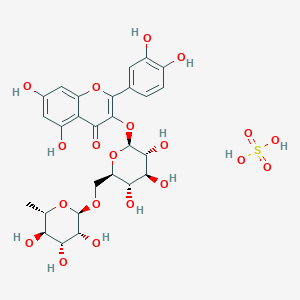

Rutin (rutoside, quercetin-3-O-rutinoside) is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranosyloxy]-4H-chromen-4-one . It occurs in many plants and food products of plant origin . Rutin appears as an odorless yellow crystalline powder that is practically insoluble in H2O and poorly soluble in alcohol .

Chemical Reactions Analysis

At least 23 compounds (rutin transformation and degradation products and their reaction products with alcohol) can be formed from rutin during its simulated and real extraction from plants by methanol and methanol/water mixtures .

Physical And Chemical Properties Analysis

Rutin is light yellow or light green needle-like crystals or crystalline powder. The color turns dark when exposed to light . Its melting point is 177~178℃ . When dried at 95~97℃, it becomes two molecules of crystalline water . The molecular formula of Rutin is C27H30O19 and its molecular weight is 664.5633 g/mol .

Aplicaciones Científicas De Investigación

Carcinogenicity Studies : Rutin sulfate was tested for carcinogenicity in rats over two years, showing no evidence of being carcinogenic under the conditions of the bioassay (Habs, Habs, Berger, & Schmähl, 1984).

Anti-HIV and Anti-HSV Activity : Sodium rutin sulfate (SRS) was investigated for its in vitro anti-HIV and anti-HSV activities. It showed inhibitory effects against various HIV-1 isolates and human herpes simplex virus, suggesting its potential as an anti-HIV/HSV microbicide (Tao et al., 2007).

Pharmacological Benefits : Rutin demonstrates a wide range of pharmacological applications, including antioxidant, antimicrobial, antifungal, antiallergic, and potential treatments for chronic diseases like cancer and diabetes (Sharma et al., 2013).

Intestinal Absorption : A study on the intestinal handling of rutin in rats showed that about 10% of administered rutin appeared at the vascular side, primarily as free rutin, rutin sulfate, and glucuronide (Andlauer, Stumpf, & Fürst, 2001).

Bioavailability and Metabolic Pharmacokinetics : Research on the bioavailability and metabolic pharmacokinetics of rutin in rats indicated that after oral administration, its metabolites, primarily quercetin sulfates and glucuronides, were present in the bloodstream (Yang et al., 2020).

Extraction Methods and Pharmacological Activities : Various extraction methods for plant-based rutin and its pharmacological activities, including antioxidation, anti-inflammation, and neuroprotection, have been reviewed (Chua, 2013).

Nutraceutical Effects : Rutin's nutraceutical effects have been observed, highlighting its potential in health promotion due to its diverse therapeutic properties (Ganeshpurkar & Saluja, 2016).

Method Development for Rutin Analysis : Various methods for the determination and analysis of rutin in different contexts, including pharmaceutical preparations and biological samples, have been developed (Lavanya & Baggi, 1990; Li et al., 2017; Gullón et al., 2017; Yahyia et al., 2017).

Biological Effects on Skin Aging : Rutin's effects on human dermal fibroblasts and skin aging were studied, showing its potential in enhancing skin elasticity and decreasing wrinkles (Choi et al., 2016).

Diabetic Neuropathy Treatment : Rutin was found to have a protective effect against diabetic neuropathy, suggesting its potential as a treatment for this condition (Tian et al., 2016).

Antioxidative and Anti-Inflammatory Activities : Rutin was shown to have antioxidative and anti-inflammatory properties in a study on copper sulfate-induced brain damage in rats (Arowoogun et al., 2020).

Impact on Plant Physiology : Rutin's impact on plant physiology, particularly related to stress responses, has been investigated, suggesting its potential in weed management and protective properties in plants (Hussain & Reigosa, 2014).

Mecanismo De Acción

Rutin can interact with free radicals and various protein systems to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity . Rutin can inhibit phospholipase, which catalyzes the conversion of arachidonic acid from cell-membrane phospholipids . Rutin attenuated inflammatory pain by inhibiting the activity of P2X7 receptor in mast cells .

Safety and Hazards

Rutin can cause respiratory tract irritation, skin irritation, eye irritation, and gastrointestinal irritation with nausea, vomiting, and diarrhea . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Direcciones Futuras

Rutin has shown potential in the treatment of colon cancer . Improving rutin solubility using solid dispersion technique and formulating it into frankincense-based compression-coated tablets would be a successful approach for colonic delivery of rutin with potential of improving therapeutic efficacy . Rutin-loaded silver nanoparticles have also been fabricated as the nano-anticoagulant with antithrombotic function .

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16.H2O4S/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;1-5(2,3)4/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;(H2,1,2,3,4)/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXKRQZMTKNFHT-ZAAWVBGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021249 | |

| Record name | Rutin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

708.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12768-44-4 | |

| Record name | Rutin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-α-l-mannopyranosyl)-β-d-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-, hydrogen sulfate, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.